molecular formula C10H8Br2N2 B597799 3,8-Dibromo-6-methylquinolin-4-amine CAS No. 1211189-98-8

3,8-Dibromo-6-methylquinolin-4-amine

Cat. No.: B597799
CAS No.: 1211189-98-8
M. Wt: 315.996
InChI Key: ZPJJCYAOCWRFQC-UHFFFAOYSA-N
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Description

3,8-Dibromo-6-methylquinolin-4-amine is a halogenated quinoline derivative characterized by bromine substituents at positions 3 and 8, a methyl group at position 6, and an amine group at position 2. The bromine atoms likely enhance lipophilicity and influence binding interactions, while the methyl group may modulate metabolic stability and solubility.

Properties

CAS No.

1211189-98-8

Molecular Formula

C10H8Br2N2

Molecular Weight

315.996

IUPAC Name

3,8-dibromo-6-methylquinolin-4-amine

InChI

InChI=1S/C10H8Br2N2/c1-5-2-6-9(13)8(12)4-14-10(6)7(11)3-5/h2-4H,1H3,(H2,13,14)

InChI Key

ZPJJCYAOCWRFQC-UHFFFAOYSA-N

SMILES

CC1=CC(=C2C(=C1)C(=C(C=N2)Br)N)Br

Synonyms

4-Amino-3,8-dibromo-6-methylquinoline

Origin of Product

United States

Comparison with Similar Compounds

6-Bromo-8-methylquinolin-4-amine (CAS 1189106-47-5)

  • Structure : Bromine at position 6, methyl at position 6.
  • Properties: Higher solubility compared to dibromo analogs due to fewer bulky substituents. No direct biological data are available, but its simpler structure may facilitate synthetic accessibility .
  • Synthesis: Not detailed in the evidence, but analogous 4-chloroquinoline intermediates (e.g., 6-bromo-4-chloroquinoline) are commonly used in nucleophilic aromatic substitution reactions .

3-Bromo-6-chloro-8-methylquinolin-4-amine (CAS 1208877-69-3)

  • Structure : Bromine at position 3, chlorine at position 6, methyl at position 7.
  • However, chlorine’s smaller size compared to bromine may reduce steric hindrance .

6-Bromo-N-(3-(difluoromethyl)phenyl)quinolin-4-amine

  • Structure : Bromine at position 6, difluoromethyl-substituted aniline at position 3.
  • Properties : The difluoromethyl group improves metabolic stability and solubility, as demonstrated in kinase inhibitors like PQR530 and GDC-0077 . The compound exhibits a melting point of 272–274°C and a purity >99% (LC–MS) .
  • Synthesis: Achieved via a one-step protocol (83% yield) using 6-bromo-4-chloroquinoline and 3-(difluoromethyl)aniline with Hünig’s base .

Functional Group Variations

6-Iodo-3-methylquinolin-4-amine (CAS 1146298-65-8)

  • Structure : Iodine at position 6, methyl at position 3.
  • Properties : Iodine’s larger atomic radius and polarizability may enhance halogen bonding in target interactions but could reduce solubility compared to bromine analogs .

NQ15 (6-(Benzyloxy)-N-(4-ethoxyphenyl)-7-methoxy-3-nitroquinolin-4-amine)

  • Structure : Nitro group at position 3, benzyloxy and methoxy substituents.
  • Reported yield: 94%, with a melting point of 211°C .

Data Table: Comparative Analysis of Key Compounds

Compound Name Substituents Molecular Weight Melting Point (°C) Key Properties Reference
3,8-Dibromo-6-methylquinolin-4-amine Br (3,8), CH₃ (6) 316.0* N/A Hypothesized high lipophilicity Inferred
6-Bromo-8-methylquinolin-4-amine Br (6), CH₃ (8) 237.1 N/A Simplified synthetic route
6-Bromo-N-(3-(difluoromethyl)phenyl)quinolin-4-amine Br (6), CF₂H (aniline) 349.0 272–274 High metabolic stability, >99% purity
NQ15 NO₂ (3), OCH₃ (7), OCH₂Ph (6) 445.2 211 Nitro group enhances electron withdrawal

*Calculated based on molecular formula.

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